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Introduction

AT-1002 TFA is a synthetic hexapeptide (H-FCIGRL-OH) derived from Vibrio cholerae's Zonula
occludens toxin (Zot).[1][2][3] It acts as a potent and reversible regulator of tight junctions, the
primary determinants of paracellular permeability in epithelial and endothelial cell layers. By
transiently opening these junctions, AT-1002 TFA presents a promising strategy for enhancing
the oral bioavailability and systemic delivery of poorly absorbed therapeutic agents. This
technical guide provides an in-depth overview of the discovery, mechanism of action, and key
experimental data related to AT-1002 TFA.

Discovery and Development

AT-1002 was identified through structure-function analyses of the Zonula occludens toxin. Zot,
a 45-kDa protein, was known to reversibly open tight junctions.[2][4] Further research localized
this biological activity to a specific fragment of the toxin. AT-1002 represents the minimal active
domain of Zot, a six-amino-acid peptide that retains the permeating effect on intercellular tight
junctions.[1][3] Its small size and synthetic nature offer advantages in terms of manufacturing
and formulation development.

Mechanism of Action
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AT-1002 TFA exerts its effects on tight junctions through a complex intracellular signaling
cascade. The proposed mechanism involves the following key steps:

» Receptor Interaction: While the specific receptor is not fully elucidated, it is believed that AT-
1002 interacts with a receptor on the apical surface of epithelial cells, possibly a protease-
activated receptor (PAR).

« Intracellular Signaling Activation: This interaction triggers the activation of intracellular
signaling pathways, including Src and mitogen-activated protein (MAP) kinases.[1][5]

e Z0O-1 Phosphorylation and Redistribution: A crucial downstream event is the tyrosine
phosphorylation of Zonula occludens-1 (ZO-1), a key scaffolding protein of the tight junction
complex.[1] This phosphorylation leads to the redistribution of ZO-1 away from the cell
junctions.[1][5]

o Actin Cytoskeleton Rearrangement: AT-1002 induces a rearrangement of the actin
cytoskeleton, which is intricately linked to the structure and function of tight junctions.[1][5]

» Tight Junction Disassembly and Increased Permeability: The culmination of these events is
the transient and reversible disassembly of tight junctions, leading to an increase in
paracellular permeability. This allows for the passage of molecules that would otherwise be

excluded.
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Proposed signaling pathway of AT-1002 TFA.
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Quantitative Data

The effects of AT-1002 TFA on epithelial barrier function have been quantified in various in vitro
and in vivo studies.

In Vitro ) AT-1002
Cell Line _ Effect Reference
Parameter Concentration

Transepithelial

Electrical Reversible

) Caco-2 5 mg/mL ) [1]
Resistance reduction
(TEER)
Lucifer Yellow Increased
N Caco-2 5 mg/mL N [1]
Permeability permeability
Ardeparin ]
- Caco-2 0.025% ~2-fold increase [4]
Permeability
Cell Viability (3
Caco-2 up to 5 mg/mL No effect
hours)

Cell Viability (24

Caco-2 > 2.5 mg/mL Reduced viability
hours)
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i ] Co- Effect on
In Vivo Animal o AT-1002 ] o
administered Bioavailabilit ~ Reference
Study Model Dose
Drug y
5.2-fold
Oral Salmon , _
] Rat o 1mg increase in [1]
Absorption Calcitonin
AUC
Significantly
Oral ) increased
) Rat Ardeparin 100 pg/kg ) [4]
Absorption Frelative/s.c
~20.5%
1.64 to 2.14-
Intraduodenal ] 10 and 40 ]
] Rat Cyclosporin A fold increase [3]
Absorption mg/kg )
in AUC

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Caco-2 Cell Culture and Differentiation for Permeability
Assays

Cell Culture: Caco-2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1%

penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

Seeding on Transwell® Inserts: For permeability assays, Caco-2 cells are seeded onto

permeable Transwell® inserts (e.g., 0.4 um pore size) at a density of approximately 6 x 104

cells/cm2.

Differentiation: The cells are maintained for 21-25 days post-seeding to allow for

spontaneous differentiation into a polarized monolayer with well-formed tight junctions. The

culture medium is changed every 2-3 days.

Monolayer Integrity Assessment: The integrity of the Caco-2 cell monolayer is confirmed by

measuring the transepithelial electrical resistance (TEER) and by assessing the permeability
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of a paracellular marker such as Lucifer Yellow.

Transepithelial Electrical Resistance (TEER)
Measurement

 Instrumentation: An epithelial volt-ohm meter (EVOM) with "chopstick" electrodes is used.
e Procedure:

o Equilibrate the Caco-2 monolayers in fresh culture medium at room temperature for 30
minutes.

o Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline
(PBS).

o Place the shorter electrode in the apical compartment and the longer electrode in the
basolateral compartment of the Transwell® insert, ensuring the electrodes do not touch
the cell monolayer.

o Record the resistance reading in ohms (Q).

o Measure the resistance of a blank insert without cells to determine the background
resistance.

o Calculate the TEER value (in Q-cm2) by subtracting the background resistance from the
resistance of the cell monolayer and multiplying by the surface area of the insert.

© 2025 BenchChem. All rights reserved. 6/12 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10814246?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

Equilibrate Caco-2 Monolayers
in fresh medium

Sterilize EVOM Electrodes

Position Electrodes in
Apical and Basolateral Compartments

Measure Resistance (Q) Measure Resistance (Q)
of Cell Monolayer of Blank Insert

Calculate TEER (Q-cm?)

Click to download full resolution via product page

Workflow for TEER measurement.

Paracellular Permeability Assay (Lucifer Yellow Flux)

¢ Preparation: Caco-2 monolayers with acceptable TEER values are washed with pre-warmed
Hanks' Balanced Salt Solution (HBSS).
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Treatment: The apical medium is replaced with HBSS containing AT-1002 TFA at the desired
concentration. A control group without AT-1002 is also included.

Addition of Marker: Lucifer Yellow is added to the apical compartment to a final concentration
of 100 uM.

Incubation: The plates are incubated at 37°C on an orbital shaker.

Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), samples are collected
from the basolateral compartment. The volume removed is replaced with fresh HBSS.

Quantification: The fluorescence of the basolateral samples is measured using a
fluorescence plate reader (excitation ~425 nm, emission ~528 nm).

Calculation: The apparent permeability coefficient (Papp) is calculated using the following
formula: Papp (cm/s) = (dQ/dt) / (A* CO) where dQ/dt is the rate of permeation, A is the
surface area of the insert, and CO is the initial concentration of Lucifer Yellow in the apical
compartment.

Immunofluorescence Staining of ZO-1

Cell Culture and Treatment: Caco-2 cells are grown on permeable supports and treated with
AT-1002 TFA as described above.

Fixation and Permeabilization: The cell monolayers are washed with PBS, fixed with 4%
paraformaldehyde for 15 minutes, and then permeabilized with 0.1% Triton X-100 in PBS for
10 minutes.

Blocking: Non-specific binding is blocked by incubating with 1% bovine serum albumin (BSA)
in PBS for 1 hour.

Primary Antibody Incubation: The monolayers are incubated with a primary antibody against
Z0-1 (e.g., rabbit anti-ZO-1) overnight at 4°C.

Secondary Antibody Incubation: After washing with PBS, the cells are incubated with a
fluorescently labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at
room temperature in the dark.
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Mounting and Imaging: The permeable supports are cut from the inserts, mounted on glass
slides with a mounting medium containing DAPI (to stain nuclei), and imaged using a
confocal microscope.

Western Blotting for Phosphorylated Src and JNK

Cell Lysis: Caco-2 cells are treated with AT-1002 TFA for the desired time, then lysed in
RIPA buffer containing protease and phosphatase inhibitors.

Protein Quantification: The protein concentration of the lysates is determined using a BCA
protein assay.

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide
gel electrophoresis and transferred to a PVDF membrane.

Blocking: The membrane is blocked with 5% BSA in Tris-buffered saline with 0.1% Tween 20
(TBST) for 1 hour.

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary
antibodies specific for phosphorylated Src (p-Src), total Src, phosphorylated JNK (p-JNK),
and total JNK.

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a
horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL)
detection system.

In Vivo Intestinal Permeability Study in Rats

e Animal Model: Male Sprague-Dawley rats are used.

Formulation: The therapeutic agent (e.g., salmon calcitonin) is formulated with or without AT-
1002 TFA in an appropriate vehicle.

o Administration: The formulations are administered orally or intraduodenally to the rats.
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« Blood Sampling: Blood samples are collected at predetermined time points via the tail vein or
another appropriate site.

¢ Plasma Analysis: The concentration of the therapeutic agent in the plasma samples is
quantified using a validated analytical method (e.g., ELISA or LC-MS/MS).

e Pharmacokinetic Analysis: Pharmacokinetic parameters such as the area under the curve
(AUC) and maximum concentration (Cmax) are calculated to assess the effect of AT-1002
TFA on drug absorption.

Prepare Drug Formulations
(with and without AT-1002 TFA)

Oral/Intraduodenal Administration
to Rats

Serial Blood Sampling

:

Plasma Drug Concentration Analysis
(ELISA or LC-MS/MS)

Pharmacokinetic Analysis
(AUC, Cmax)
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Workflow for in vivo evaluation of AT-1002 TFA.

Conclusion

AT-1002 TFA is a promising peptide-based absorption enhancer that reversibly modulates tight
junctions through a well-defined signaling pathway. The in vitro and in vivo data demonstrate its
potential to significantly improve the oral bioavailability of a range of therapeutic molecules. The
detailed experimental protocols provided in this guide offer a foundation for researchers to
further investigate the properties and applications of this novel tight junction modulator.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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